molecular formula C7H4BrIN2 B1291567 6-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 474706-74-6

6-Bromo-3-iodoimidazo[1,2-a]pyridine

Cat. No. B1291567
CAS RN: 474706-74-6
M. Wt: 322.93 g/mol
InChI Key: VADGFPDSVWQCHR-UHFFFAOYSA-N
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Description

6-Bromo-3-iodoimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo and iodo substituents, has been achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridines under metal-free conditions, leading to the formation of 3-bromoimidazo[1,2-a]pyridines . Another method includes the condensation of 2-aminopyrimidines with methyl aryl ketones and halogens, which results in the formation of 6-bromo- and 3,6-dibromo-substituted imidazo[1,2-a]pyrimidines . Additionally, a regiocontrolled cyclization promoted by Grignard reagent in the presence of iodine has been developed for the synthesis of 4-iodoimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of related bromo-imidazo[1,2-a]pyridine derivatives has been investigated using single crystal X-ray diffraction data. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been studied, revealing details about the molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including halogenation and metal-catalyzed coupling reactions. The reactivity of the iodo position in 4-iodoimidazo[1,2-a]pyridines towards Suzuki–Miyaura, Sonogashira, and cyanation reactions has been successfully evaluated, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of halogen substituents like bromo and iodo groups can affect the compound's density, solubility, and stability. The crystal structure analysis provides insights into the density and intermolecular interactions, which are important for the material's properties . The synthesized compounds' characterization often involves NMR spectroscopy, which helps in confirming the structure and purity of the compounds .

Scientific Research Applications

Alzheimer's Disease Research

6-Bromo-3-iodoimidazo[1,2-a]pyridine derivatives have been studied for their potential in detecting beta-amyloid plaques in the brain, which are indicative of Alzheimer's disease. Zhuang et al. (2003) synthesized ligands including 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine and its bromo derivative, showing high binding affinities for beta-amyloid aggregates in in vitro studies and in vivo imaging potential in Alzheimer's disease models (Zhuang et al., 2003).

Synthesis and Chemical Reactivity

Studies have explored the chemical synthesis and reactivity of this compound derivatives. For instance, Zhou et al. (2019) developed a method for synthesizing 3-iodoimidazo[1,2- a]pyridines, involving an I2O5-mediated iodocyclization cascade with concomitant C═C bond cleavage (Zhou et al., 2019). Enguehard et al. (2001) investigated the Suzuki cross-coupling reaction of 6-bromoimidazo[1,2-a]pyridines, revealing the influence of the 2-substituent on the reaction rate (Enguehard et al., 2001).

Development of Imaging Agents

Research by Yousefi et al. (2012) focused on the development of imaging agents for beta-amyloid in Alzheimer’s disease. They evaluated novel phenyl-imidazo[1,2-a]pyridines, including radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine (BrIMPY, 4b), showing its potential as a tracer for both PET and SPECT imaging of beta-amyloid plaques (Yousefi et al., 2012).

Halogenation and Coupling Reactions

The study of halogenation and coupling reactions involving 6-bromo-3-iodoimidazo[1,2-a]pyridines is significant for chemical synthesis. Koubachi et al. (2008) presented a method for the direct palladium-catalyzed C-H alkenylation of imidazo[1,2-a]pyridines, demonstrating the scope of this method with various derivatives (Koubachi et al., 2008).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-bromo-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADGFPDSVWQCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621809
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474706-74-6
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodoimidazo[1,2-a]pyridine
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Synthesis routes and methods

Procedure details

10.7 g N-iodosuccinimide was added in divided portions to 100 mL solution of 9 g 6-bromoimidazo[1,2-a]pyridine in N,N-dimethylformamide, and the mixture was stirred for 2 hours. An aqueous sodium thiosulfate solution was added thereto and stirred for 1 hour, water was added thereto, and the formed crystals were collected by filtration. The product was recrystallized from tetrahydrofuran/ethanol to give 13.5 g of the title compound (colorless crystals).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-iodoimidazo[1,2-a]pyridine
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6-Bromo-3-iodoimidazo[1,2-a]pyridine

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